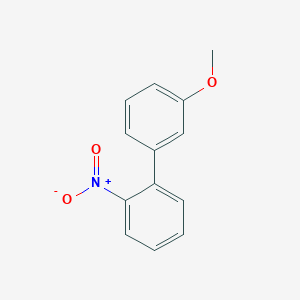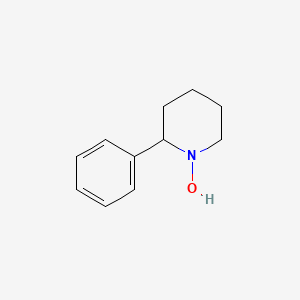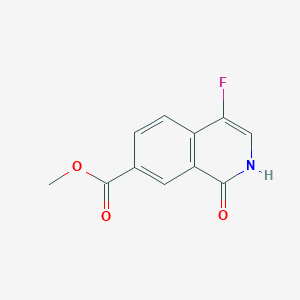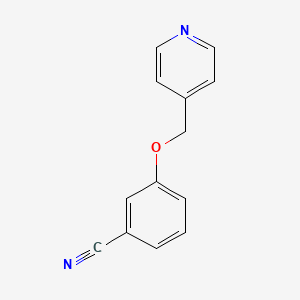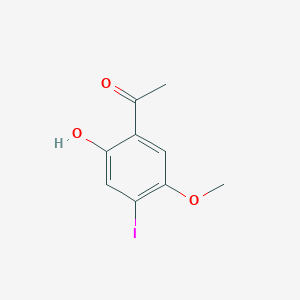
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO3 This compound is characterized by the presence of a hydroxy group, an iodine atom, and a methoxy group attached to a phenyl ring, along with an ethanone moiety
Métodos De Preparación
The synthesis of 1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4-iodo-5-methoxybenzaldehyde.
Reaction Conditions: The aldehyde undergoes a nucleophilic addition reaction with an appropriate nucleophile, such as an organometallic reagent (e.g., Grignard reagent) to form the corresponding alcohol.
Oxidation: The intermediate alcohol is then oxidized to yield the desired ethanone compound. Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The iodine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC, DMP), reducing agents (e.g., NaBH4, LiAlH4), and catalysts (e.g., Pd/C for coupling reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and oxidative stress.
For example, it may inhibit the activity of certain enzymes, leading to reduced production of reactive oxygen species and decreased inflammation.
Comparación Con Compuestos Similares
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one:
2-Hydroxy-4-methoxyacetophenone: Similar structure but without the iodine atom, used in different synthetic and biological contexts.
The presence of the iodine atom in this compound makes it unique, as it can participate in specific reactions and may exhibit unique biological activities.
Propiedades
Fórmula molecular |
C9H9IO3 |
|---|---|
Peso molecular |
292.07 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4-iodo-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO3/c1-5(11)6-3-9(13-2)7(10)4-8(6)12/h3-4,12H,1-2H3 |
Clave InChI |
YTJCFEXCMHPVPE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1O)I)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

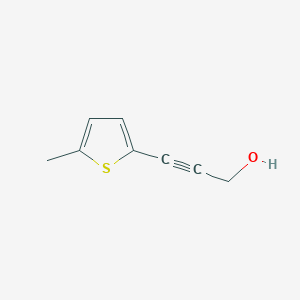


![2-Methyl-3-[4-[6-(trifluoromethyl) quinolin-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B8432634.png)
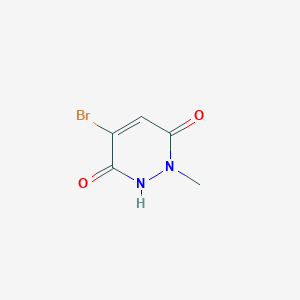
![4-tert-butyl-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B8432650.png)

